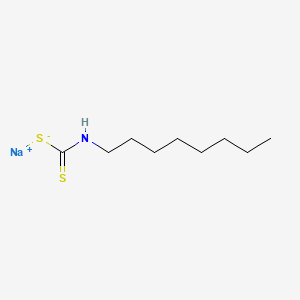

Sodium octyldithiocarbamate

Übersicht

Beschreibung

Sodium octyldithiocarbamate is an organosulfur compound with the chemical formula C₉H₁₈NNaS₂. It is a member of the dithiocarbamate family, which are widely used in various industrial and scientific applications. This compound is known for its ability to form complexes with metal ions, making it valuable in fields such as agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium octyldithiocarbamate is typically synthesized by reacting octylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] The reaction is carried out under alkaline conditions, usually at room temperature, to ensure the formation of the dithiocarbamate salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium octyldithiocarbamate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Substitution: It can participate in nucleophilic substitution reactions.

Complexation: It readily forms complexes with transition metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

Substitution: Alkyl halides are often used as reagents in substitution reactions.

Complexation: Metal salts such as copper sulfate and zinc chloride are used to form metal-dithiocarbamate complexes.

Major Products:

Disulfides: Formed through oxidation.

Alkylated Products: Formed through substitution reactions.

Metal Complexes: Formed through complexation with metal ions.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antiviral and Antimicrobial Properties

Sodium octyldithiocarbamate has shown potential as an antiviral agent. Dithiocarbamates, in general, have been investigated for their ability to inhibit viral replication. For example, studies on related compounds have demonstrated their efficacy against HIV by mediating cell-to-cell fusion and inhibiting nuclear factor-κB (NF-κB), which is crucial in HIV activation . The low toxicity of sodium dithiocarbamate compared to other dithiocarbamates makes it a candidate for further investigation in HIV treatment protocols.

1.2 Anticancer Activity

Dithiocarbamates have been recognized for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms . This property is attributed to its ability to generate reactive oxygen species (ROS), which can lead to cancer cell death while sparing normal cells.

1.3 Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . This effect is beneficial in treating conditions characterized by chronic inflammation, such as arthritis and asthma.

Agricultural Applications

2.1 Fungicidal Activity

This compound is utilized as a fungicide in agriculture. Its effectiveness against various fungal pathogens has been documented, making it a valuable tool for crop protection. The compound acts by disrupting fungal cell membranes and inhibiting spore germination .

2.2 Soil Remediation

Dithiocarbamates are also employed in soil remediation efforts, particularly in the removal of heavy metals. This compound can form stable complexes with heavy metals, facilitating their extraction from contaminated soils . This application is critical for restoring agricultural land affected by industrial pollution.

Industrial Applications

3.1 Vulcanization Accelerator

In the rubber industry, this compound serves as a vulcanization accelerator, enhancing the curing process of rubber products. This application improves the mechanical properties and durability of rubber materials used in various applications, including automotive tires and industrial components .

3.2 Froth Flotation Collector

This compound is utilized as a collector in froth flotation processes for mineral extraction. Its ability to selectively bind to metal sulfides enhances the recovery rates of valuable minerals during mining operations .

Case Study 1: Antiviral Efficacy Against HIV

A study examined the effects of sodium dithiocarbamate on HIV-1 replication in vitro. Results indicated that treatment with SODC led to a significant reduction in viral load by inhibiting NF-κB activation and promoting apoptosis in infected cells . These findings suggest that SODC could be further developed into a therapeutic agent for HIV.

Case Study 2: Soil Remediation Techniques

Research conducted on the application of this compound for soil remediation demonstrated its effectiveness in reducing cadmium levels in contaminated soils by over 70% within six months . This case highlights the compound's potential role in environmental cleanup efforts.

Wirkmechanismus

The mechanism of action of sodium octyldithiocarbamate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and form stable complexes that can be used for various applications. The molecular targets include metal ions such as copper, zinc, and iron, which are essential for the function of many enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

- Sodium diethyldithiocarbamate

- Zinc dithiocarbamate

- Manganese dithiocarbamate

Comparison: Sodium octyldithiocarbamate is unique due to its longer alkyl chain (octyl group), which imparts different solubility and reactivity characteristics compared to other dithiocarbamates. For example, sodium diethyldithiocarbamate has shorter ethyl groups, making it more soluble in water but less effective in forming stable complexes with certain metal ions. Zinc and manganese dithiocarbamates are primarily used in agriculture as fungicides, whereas this compound finds broader applications in industrial and medical fields.

Biologische Aktivität

Sodium octyldithiocarbamate (Oct-dtcNa) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Synthesis of this compound

This compound is synthesized through the reaction of octylamine with carbon disulfide in the presence of sodium hydroxide. The process typically yields a white crystalline solid that is soluble in water. The synthesis method is crucial as it can influence the purity and biological activity of the resulting compound.

Biological Properties

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In a study involving platinum(II) complexes derived from Oct-dtcNa, the cytotoxicity was assessed against human tumor cell lines, specifically K562 cells. The IC50 values for these complexes were found to be considerably lower than those of cisplatin, suggesting enhanced efficacy in targeting cancer cells. The IC50 values were reported as follows:

| Compound | IC50 (mM) |

|---|---|

| [Pt(Oct-dtc)(bpy)]NO₃ | 0.0017 |

| [Pd(Oct-dtc)(bpy)]NO₃ | 0.007 |

| Cisplatin | 0.154 |

These findings indicate that Oct-dtcNa not only enhances the potency of metal complexes but also plays a role in binding to DNA, which is critical for its antitumor activity .

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study evaluated various dithiocarbamate sodium salts, including Oct-dtcNa, against different bacterial strains. Results showed that Oct-dtcNa exhibited significant antibacterial activity, comparable to other known antimicrobial agents. The effectiveness varied depending on the metal complexation, with certain metal-dithiocarbamate combinations showing enhanced antimicrobial effects .

3. Chelating Properties

As a chelating agent, this compound effectively binds heavy metals, facilitating their removal from biological systems and polluted environments. This property is particularly beneficial in bioremediation efforts, where heavy metals pose environmental hazards. Studies have shown that Oct-dtcNa can form stable complexes with metals such as lead and cadmium, thus aiding in detoxification processes .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers synthesized platinum(II) complexes with this compound and tested their effects on K562 human leukemia cells. The study concluded that these complexes not only inhibited cell growth significantly but also induced apoptosis through DNA interaction mechanisms .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that Oct-dtcNa had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative or adjunctive treatment in infectious diseases .

Eigenschaften

IUPAC Name |

sodium;N-octylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS2.Na/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYTWXGHQLQRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22889-65-2 | |

| Record name | Sodium octyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium octyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.